3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine
Description
3-(Benzo[d][1,3]dioxol-5-yl)-N-methylpropan-1-amine is a secondary amine featuring a benzodioxole moiety linked to a three-carbon chain with an N-methyl substituent. The benzodioxole group (1,3-benzodioxol-5-yl) is a fused aromatic ring system containing two oxygen atoms in a dioxolane ring, conferring distinct electronic and steric properties. This compound is structurally related to psychoactive phenethylamines but differs in its substitution pattern and amine alkylation.
Properties
CAS No. |
33543-11-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-12-6-2-3-9-4-5-10-11(7-9)14-8-13-10/h4-5,7,12H,2-3,6,8H2,1H3 |
InChI Key |
ZPXKZQIHSNWFNW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine typically involves multiple steps. One common method includes the reaction of benzo[d][1,3]dioxole with appropriate alkylating agents under controlled conditions. For instance, the reaction might involve the use of sodium hydride in dry tetrahydrofuran, followed by the addition of acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound interacts with microtubules, leading to the suppression of tubulin polymerization .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzodioxole Moieties
Pharmacological and Functional Differences
- Antiepilepsirine : Demonstrates anticonvulsant properties due to its acrylamide-piperidine structure, which modulates neuronal sodium channels .
- DMMDA-2 : Acts as a serotonin receptor agonist, attributed to its methoxy-substituted benzodioxole and phenethylamine backbone .
- Pyrazole analog (C16H11FN2O2) : Exhibits antimicrobial activity, likely due to the electron-withdrawing fluorine atom enhancing membrane permeability .
Physicochemical Properties
- Lipophilicity: The benzodioxole moiety increases hydrophobicity. N-methylation in the target compound enhances solubility in polar solvents compared to non-alkylated analogs like DMMDA-2 .
- Stability : Benzodioxole derivatives are generally resistant to oxidative degradation but susceptible to acid-catalyzed ring-opening reactions .
Biological Activity
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine, commonly referred to as a derivative of the amphetamine class, has garnered attention in pharmacological studies due to its potential biological activities. This compound is structurally related to MDMA (3,4-methylenedioxymethamphetamine), a well-known psychoactive substance. Understanding the biological activity of this compound can provide insights into its therapeutic potentials and safety profiles.
- Molecular Formula : CHNO
- Molecular Weight : 193.25 g/mol
- CAS Number : 11074264
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems in the brain. Similar to MDMA, this compound is hypothesized to act as a releasing agent for serotonin, dopamine, and norepinephrine. It is believed to exert its effects through the following mechanisms:
- Monoamine Transporter Interaction : The compound acts as a substrate for monoamine transporters (e.g., SERT, DAT, NET), facilitating the release of neurotransmitters into the synaptic cleft.
- Vesicular Monoamine Transporter Inhibition : By inhibiting VMAT2, it increases cytosolic levels of monoamines, promoting neurotransmitter release.
- TAAR1 Agonism : Activation of trace amine-associated receptor 1 (TAAR1) may lead to further modulation of neurotransmitter release and signaling pathways.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies and Research Findings
Research on compounds structurally related to this compound has provided valuable insights into its potential applications:
- Psychoactive Effects in Clinical Trials : Studies have shown that compounds like MDMA can enhance emotional processing and interpersonal trust when administered in therapeutic settings for PTSD treatment.
- Neuropharmacological Studies : Animal studies indicate that similar compounds can lead to increased locomotor activity and altered sensory perception, suggesting a stimulant effect that warrants further investigation.
Safety and Toxicology
While research indicates potential therapeutic benefits, safety profiles are critical:
- Toxicity Studies : Investigations into related compounds have shown risks of neurotoxicity at high doses or with repeated use.
- Side Effects : Common side effects observed include anxiety, insomnia, and cardiovascular strain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
